molecular formula C8H9NO3 B583660 Ethyl 3-(isoxazol-4-yl)acrylate CAS No. 141679-69-8

Ethyl 3-(isoxazol-4-yl)acrylate

Cat. No.: B583660
CAS No.: 141679-69-8
M. Wt: 167.164
InChI Key: OFZHTOWBWAFQEO-ONEGZZNKSA-N
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Description

Ethyl 3-(isoxazol-4-yl)acrylate is a heterocyclic acrylate ester characterized by an isoxazole ring fused to an acrylate group via an ethyl ester linkage. Isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Properties

CAS No.

141679-69-8

Molecular Formula

C8H9NO3

Molecular Weight

167.164

IUPAC Name

ethyl (E)-3-(1,2-oxazol-4-yl)prop-2-enoate

InChI

InChI=1S/C8H9NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h3-6H,2H2,1H3/b4-3+

InChI Key

OFZHTOWBWAFQEO-ONEGZZNKSA-N

SMILES

CCOC(=O)C=CC1=CON=C1

Synonyms

2-Propenoicacid,3-(4-isoxazolyl)-,ethylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate

  • Structural Differences: Replaces the isoxazole ring with a trityl-protected imidazole ring.
  • Physical Properties : Reported to have identical physical data to literature values, suggesting similar polarity and solubility profiles to Ethyl 3-(isoxazol-4-yl)acrylate.
  • Applications : Likely used in metal-organic frameworks (MOFs) or catalysis due to imidazole’s ligand properties, contrasting with isoxazole’s role in bioactivity-focused synthesis.

(E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate

  • Structural Differences: Features a longer alkyl chain (pent-2-enoate) and a trityl-imidazole group. The extended chain may enhance lipophilicity and alter pharmacokinetic properties.
  • Mass Spectrometry Data : ESI MS (m/z): 437 (M + 1)+, with a prominent fragment at m/z 243 (Ph3C+), indicating stability of the trityl group under ionization.
  • Divergent Reactivity : The elongated chain could reduce steric hindrance compared to this compound, favoring nucleophilic additions or polymerizations.

Ethyl Acrylate (UN 1917, CAS 140-88-5)

  • Structural Simplicity : Lacks a heterocyclic ring, consisting solely of an ethyl ester linked to an acrylic acid group.
  • Industrial Relevance : Widely used in polymer production (e.g., adhesives, coatings) due to its high reactivity and volatility.
  • Safety Profile : Classified as flammable and toxic, with stricter handling requirements compared to heterocyclic acrylates like this compound.

Comparative Data Table

Property This compound (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate Ethyl Acrylate
Heterocyclic Core Isoxazole (O, N) Imidazole (2N) with trityl protection None
Molecular Weight ~209 g/mol (estimated) ~437 g/mol (from ESI MS) 100.12 g/mol
Key Applications Pharmaceuticals, agrochemicals Catalysis, MOFs Polymer industry
Stability Moderate (aromatic stabilization) High (trityl group stabilizes imidazole) Low (prone to polymerization)
Solubility Likely polar aprotic solvents Similar to literature analogs Miscible in organic solvents

Research Findings and Insights

  • Synthetic Challenges : this compound’s synthesis may face regioselectivity issues due to the isoxazole’s electron-deficient nature, unlike imidazole derivatives where trityl protection simplifies functionalization.
  • Bioactivity : Isoxazole-containing acrylates are prioritized in drug discovery for their antimicrobial and anti-inflammatory properties, whereas imidazole derivatives are leveraged in materials science.
  • Safety and Handling : Ethyl acrylate’s volatility and toxicity necessitate stringent safety protocols, whereas bulkier heterocyclic analogs like this compound are less volatile but require specialized storage.

Critical Analysis of Contradictions

  • Discrepancies in Stability : While trityl-protected imidazole acrylates exhibit high stability, this compound’s stability is inferred from aromaticity but may vary under acidic/basic conditions.
  • Application Overlaps : Both imidazole and isoxazole acrylates have pharmaceutical applications, but the evidence emphasizes divergent industrial uses (e.g., catalysis vs. bioactivity).

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